3-Pyridinebutanal

Catalog No.
S1527807
CAS No.
145912-93-2
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinebutanal

CAS Number

145912-93-2

Product Name

3-Pyridinebutanal

IUPAC Name

4-pyridin-3-ylbutanal

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-8H,1-2,4H2

InChI Key

LGCBVEQNSDSLIH-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CCCC=O

Canonical SMILES

C1=CC(=CN=C1)CCCC=O

    Antitumor Activity

      Scientific Field: Medicinal Chemistry and Oncology

      Summary: Researchers have explored the antitumor potential of 4-Pyridin-3-ylbutanal and related compounds. One study identified 17 compounds with antitumor activity, among which compound (containing a pyrazolo [3,4-b]pyridin-6-one scaffold) exhibited anticancer activity against six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116.

In each application, researchers tailor the experimental procedures based on their specific goals Parameters such as reaction conditions, solvent choice, and analytical techniques play a crucial role Quantitative data, such as yields, melting points, and spectroscopic results, are essential for assessing the success of these applications

3-Pyridinebutanal is a heterocyclic organic compound with the molecular formula C9H11NOC_9H_{11}NO. It features a pyridine ring substituted with a butanal group, making it a unique member of the pyridine family. The compound is characterized by its aromaticity due to the presence of the nitrogen atom in the six-membered ring, which contributes to its chemical properties and reactivity. 3-Pyridinebutanal is known for its potential applications in pharmaceuticals and as a building block in organic synthesis.

There is no documented information on the specific mechanism of action of 4-pyridin-3-ylbutanal in biological systems.

  • Wear gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Flammable – keep away from heat and open flames.
Typical of both aldehydes and heterocycles. Key reactions include:

  • Nucleophilic Addition: The carbonyl group of the butanal moiety can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, although this is less common due to the electron-withdrawing nature of the nitrogen atom.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 3-Pyridinebutanal can be achieved through several methods:

  • Hantzsch Synthesis: This method involves the condensation of a β-ketoester with an aldehyde and ammonia, yielding substituted pyridines.
  • Pyridine Synthesis via Aldehyde Reaction: The reaction of 3-pyridinol with butanal under acidic conditions can also yield 3-Pyridinebutanal.
  • One-Pot Reactions: Recent advancements allow for one-pot synthesis methods that combine multiple reagents (e.g., aldehydes, ammonia) to produce pyridines efficiently under mild conditions .

These methods emphasize the compound's accessibility for research and industrial applications.

3-Pyridinebutanal has potential applications in various fields, including:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds, particularly those targeting neurological disorders or infections.
  • Agriculture: Its derivatives may serve as agrochemicals or pesticides due to their biological activity.
  • Material Science: Pyridine derivatives are often used in the development of polymers and other materials owing to their unique chemical properties.

Several compounds share structural similarities with 3-Pyridinebutanal. Notable examples include:

Compound NameMolecular FormulaKey Features
4-PyridinebutanalC9H11NOSimilar structure, different substitution pattern
3-PyridinolC5H5NOHydroxyl group instead of aldehyde
Nicotinic AcidC6H6N2OContains a pyridine ring, important in biology
2-AminopyridineC5H6N2Amino group substitution, used in pharmaceuticals

Uniqueness of 3-Pyridinebutanal

What sets 3-Pyridinebutanal apart from these compounds is its specific combination of a pyridine ring and an aldehyde functional group, which may confer distinct reactivity and biological properties not found in other derivatives.

XLogP3

0.5

UNII

6TE20CB8MW

Other CAS

145912-93-2

Wikipedia

4-pyridin-3-ylbutanal

Dates

Last modified: 08-15-2023

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